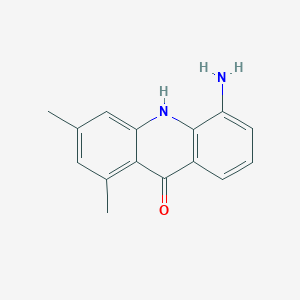

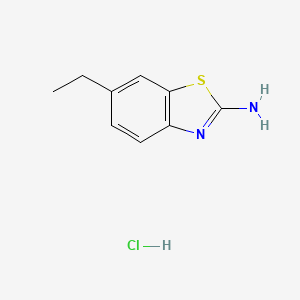

5-氨基-1,3-二甲基-10H-吖啶-9-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

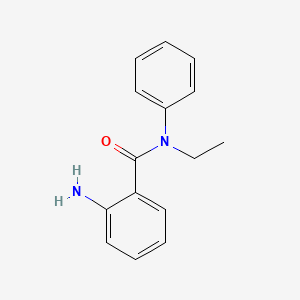

5-Amino-1,3-dimethyl-10H-acridin-9-one is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-1,3-dimethyl-10H-acridin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,3-dimethyl-10H-acridin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗的治疗剂

吖啶衍生物,包括 5-氨基-1,3-二甲基-10H-吖啶-9-酮,已被广泛研究作为各种癌症的潜在治疗剂。其作用机制通常涉及 DNA嵌入,这会影响涉及 DNA 和相关酶的生物过程。 这种嵌入可以抑制 DNA 复制和转录,从而导致癌细胞凋亡 .

阿尔茨海默病研究

在阿尔茨海默病等神经退行性疾病的背景下,吖啶化合物因其与淀粉样蛋白纤维相互作用的能力而显示出希望。 这些相互作用可能有助于抑制淀粉样β肽的聚集,而淀粉样β肽与该疾病的进展有关 .

抗菌和抗原生动物应用

吖啶衍生物的结构特征使其能够充当有效的抗菌和抗原生动物剂。 它们的平面芳香环有助于嵌入细菌和原生动物的 DNA 中,破坏其生命周期并有效地治疗感染 .

光物理学和材料科学

吖啶衍生物因其发光特性而在光物理学中具有价值。 它们被用于开发有机发光二极管 (OLED) 和其他需要控制荧光和磷光的材料 .

有机电子

在有机电子领域,吖啶基化合物因其半导体特性而被利用。 它们被掺入有机场效应晶体管 (OFET) 和有机光伏 (OPV) 等器件中,从而提高其性能和效率 .

药物设计和优化

吖啶衍生物的多功能性使其成为药物设计的合适候选者。 研究人员专注于优化这些化合物以增强其治疗效力和选择性,旨在开发具有更少副作用和提高疗效的药物 .

作用机制

The phosphorescence of 5-Amino-1,3-dimethyl-10H-acridin-9-one with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE). Due to the multichannel RISC process from the TSCT and 3LE states to the 1CT state, a high KRISC is realized simultaneously .

安全和危害

未来方向

生化分析

Biochemical Properties

5-Amino-1,3-dimethyl-10H-acridin-9-one plays a crucial role in biochemical reactions, particularly in the context of fluorescence and photophysical properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound’s unique sp2-hybridization of the nitrogen atom in the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity, which suppresses conformation relaxation and enhances its interaction with biomolecules . These interactions are essential for its role in thermally activated delayed fluorescence (TADF) materials, where it optimizes radiation processes and reverse intersystem crossing (RISC) rates .

Cellular Effects

5-Amino-1,3-dimethyl-10H-acridin-9-one has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s high fluorescence quantum yield and short TADF lifetime make it a valuable tool for studying cellular dynamics and interactions. Additionally, its ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of 5-Amino-1,3-dimethyl-10H-acridin-9-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s orthogonal and highly rigid conformation restricts intramolecular relaxation, resulting in narrow full widths at half maximum and efficient energy transfer processes. These properties enable the compound to act as an effective modulator of biochemical reactions, influencing enzyme activity and gene expression through its interactions with specific biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1,3-dimethyl-10H-acridin-9-one change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its molecular structure, which provides resistance to degradation under various conditions. Long-term studies have shown that the compound maintains its fluorescence properties and continues to affect cellular processes over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 5-Amino-1,3-dimethyl-10H-acridin-9-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

5-Amino-1,3-dimethyl-10H-acridin-9-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can alter metabolic processes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of 5-Amino-1,3-dimethyl-10H-acridin-9-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.

Subcellular Localization

5-Amino-1,3-dimethyl-10H-acridin-9-one exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound’s localization to particular compartments or organelles can affect its activity and function, providing insights into its role in cellular processes

属性

IUPAC Name |

5-amino-1,3-dimethyl-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYYNITOOQBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587518 |

Source

|

| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-56-1 |

Source

|

| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)